molecular formula C16H18N8OS2 B2517548 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one CAS No. 727689-85-2

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2517548
CAS No.: 727689-85-2
M. Wt: 402.5
InChI Key: ZPFACJQSOLDEJQ-UHFFFAOYSA-N
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Description

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,3,4-thiadiazole core, a heterocycle widely recognized in scientific literature for its diverse biological activities, linked via a sulfanyl-acetamide bridge to a piperazine ring bearing a phenyl-tetrazole moiety. The 1,3,4-thiadiazole scaffold is associated with various pharmacological properties, making it a valuable template for developing novel bioactive molecules . The tetrazole group, a bioisostere for a carboxylic acid, can influence the molecule's pharmacokinetic profile and its ability to interact with biological targets. This compound is presented as a high-purity chemical entity for research applications exclusively. It is intended for use in in vitro assays, as a standard in analytical method development, or as a building block in the synthesis of more complex molecular architectures. Researchers are advised to consult the product's Certificate of Analysis for detailed specifications on identity, purity, and quality. This product is labeled "For Research Use Only" (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8OS2/c1-12-17-19-16(27-12)26-11-14(25)22-7-9-23(10-8-22)15-18-20-21-24(15)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFACJQSOLDEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)N2CCN(CC2)C3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one is a novel derivative that incorporates the biologically active 1,3,4-thiadiazole and tetrazole scaffolds. This article explores its biological activities, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of 1,3,4-Thiadiazole and Tetrazole Scaffolds

1,3,4-Thiadiazole derivatives are known for their diverse biological activities including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The incorporation of a tetrazole ring enhances these properties due to its ability to interact with biological targets effectively. Recent studies have highlighted the significance of these scaffolds in drug development.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general steps outline the synthesis:

  • Formation of the Thiadiazole Ring : The starting material containing a thioamide undergoes cyclization with hydrazine derivatives to form the thiadiazole core.
  • Introduction of the Piperazine Moiety : The thiadiazole derivative is then reacted with piperazine derivatives to introduce the piperazine ring.
  • Tetrazole Formation : The phenyl group is substituted with a tetrazole moiety through cycloaddition reactions.

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have exhibited significant antimicrobial properties. For instance:

  • A series of 5-substituted thiadiazoles showed enhanced activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like gentamicin and ampicillin .

Anticancer Activity

Research indicates that certain thiadiazole derivatives possess anticancer properties:

  • Compounds with specific substitutions at the C-5 position of the thiadiazole ring displayed potent cytotoxic effects against various cancer cell lines with IC50 values ranging from 4.3 to 9.2 μM .

Anti-inflammatory and Anticonvulsant Effects

Thiadiazole derivatives have also been studied for their anti-inflammatory and anticonvulsant activities:

  • The presence of specific functional groups on the thiadiazole ring can enhance anti-inflammatory responses in cellular models .

Structure–Activity Relationship (SAR)

The biological activity of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-tetrazol-5-yl)piperazin-1-yl]ethanone can be attributed to its molecular structure:

Structural Feature Biological Activity
5-Methyl GroupEnhances lipophilicity and bioavailability
Thiadiazole RingAntibacterial and anticancer properties
Tetrazole MoietyImproves interaction with biological targets

Case Studies

Several case studies illustrate the efficacy of similar compounds:

  • Antimicrobial Study : A study synthesized a series of 5-(adamantyl)-substituted thiadiazoles which exhibited superior antimicrobial activity against E. coli and Pseudomonas aeruginosa compared to traditional antibiotics .
  • Anticancer Evaluation : A novel series of thiadiazoles was tested against multiple human cancer cell lines revealing promising selectivity towards certain cancer types .

Scientific Research Applications

Molecular Formula

C15H18N6O2SC_{15}H_{18}N_{6}O_{2}S

Key Features

  • Thiadiazole : Known for antimicrobial properties.
  • Tetrazole : Often used in drug design due to its ability to form hydrogen bonds and interact with biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed for characterization.

Synthesis Overview

  • Formation of Thiadiazole : The initial step involves the synthesis of the thiadiazole ring using appropriate reagents.
  • Piperazine Coupling : The thiadiazole derivative is then reacted with piperazine derivatives to form the final product.
  • Characterization : The synthesized compound is characterized using spectroscopic methods to confirm its structure.

Antimicrobial Activity

Research indicates that compounds containing both thiadiazole and tetrazole rings exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates effectiveness against various bacterial strains.

Microbial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with specific biological targets. The studies reveal that hydrophobic interactions play a crucial role in binding affinity, which is essential for its efficacy as an antimicrobial agent.

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

Case Study 1: Antimicrobial Screening

In a study published in Molecules, derivatives of similar structures were screened for antimicrobial activity against clinical isolates. The results indicated that compounds with tetrazole substitutions showed enhanced activity compared to standard antibiotics .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on related compounds, revealing that modifications on the piperazine ring significantly affect biological activity. This insight can guide future synthetic efforts to optimize efficacy .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Features Biological Activity (Reported) Key Differences vs. Target Compound Reference
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives Allylpiperazine + aryl tetrazole Anticancer (preliminary) Allyl group replaces thiadiazole-sulfanyl chain
4-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenyl-5-[2-phenylvinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one Thiadiazole + triazolone + styryl group Not specified (structural focus) Lacks piperazine; includes triazolone and styryl
2-((4-Phenyl-1,2,4-triazol-3-yl)thio)-1-(4-(3-trifluoromethylphenyl)piperazin-1-yl)ethanone Piperazine + trifluoromethylphenyl + triazole-thioether Dual antibacterial-COX inhibition Trifluoromethylphenyl enhances lipophilicity
5-[4-Aryl-1,2,3-selenadiazol-5-yl]sulfanyl-1-phenyl-1H-tetrazoles Selenadiazole + tetrazole Not specified (material science) Selenium replaces sulfur in thiadiazole

Solubility and Bioavailability

  • The piperazine moiety in the target compound improves aqueous solubility compared to non-piperazine analogues (e.g., triazolone derivatives in ) .
  • The methyl group on the thiadiazole balances lipophilicity, contrasting with highly lipophilic trifluoromethylphenyl analogues () .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing this compound?

  • Methodology : Multi-step synthesis typically involves coupling the 5-methyl-1,3,4-thiadiazole-2-thiol moiety with a piperazine-tetrazole intermediate. Key steps include:

  • Thioether formation : Reacting 5-methyl-1,3,4-thiadiazole-2-thiol with a halogenated ethanone derivative under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
  • Piperazine functionalization : Introducing the 1-phenyl-1H-tetrazole group via nucleophilic substitution, requiring anhydrous solvents (e.g., acetonitrile) and reflux (12–24 hours) .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) for intermediates .
    • Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity by HPLC (>95%) .

Q. How can spectral data (NMR, IR) resolve structural ambiguities in intermediates?

  • NMR Analysis :

  • ¹H NMR : Identify piperazine protons as a multiplet (δ 2.5–3.5 ppm) and tetrazole aromatic protons as a singlet (δ 7.5–8.5 ppm) .
  • ¹³C NMR : Confirm the thiadiazole sulfur linkage via deshielded carbons (C-S at δ 160–170 ppm) .
    • IR Spectroscopy : Detect thioether (C-S stretch at 600–700 cm⁻¹) and tetrazole (C=N stretch at 1500–1600 cm⁻¹) functional groups .
    • Contradiction Resolution : If unexpected peaks arise (e.g., oxidized sulfurs), repeat synthesis under inert atmosphere (N₂/Ar) to prevent side reactions .

Advanced Research Questions

Q. What strategies can address low yields in the final coupling step?

  • Root Cause Analysis :

  • Steric hindrance : The piperazine-tetrazole group may impede nucleophilic attack. Use bulky base additives (e.g., DBU) to deprotonate thiols and enhance reactivity .
  • Solvent Effects : Switch to polar aprotic solvents (e.g., DMSO) to improve solubility of intermediates .
    • Catalytic Optimization : Employ Pd/Cu catalysts for cross-coupling reactions, reducing side-product formation .
    • Yield Improvement : Scale reactions using flow chemistry (residence time: 30–60 minutes) to maintain consistent temperature and mixing .

Q. How can molecular docking predict the compound’s biological targets?

  • Protocol :

Protein Preparation : Retrieve target structures (e.g., kinases, GPCRs) from PDB. Optimize hydrogen bonding networks and protonation states using tools like AutoDockTools .

Ligand Preparation : Generate 3D conformers of the compound, accounting for tautomeric states of the tetrazole and thiadiazole groups .

Docking Simulations : Use AutoDock Vina with a grid box covering the active site (20 ų). Validate with known inhibitors (RMSD <2.0 Å) .

  • Key Interactions : Favor binding to enzymes with sulfur-accepting pockets (e.g., CYP450 isoforms) due to the thiadiazole’s electron-deficient core .

Q. How do salt forms influence the compound’s solubility and bioactivity?

  • Synthetic Approaches : React the free base with inorganic/organic acids (e.g., HCl, succinic acid) in ethanol/water mixtures. Monitor pH (4–6) to precipitate salts .
  • Characterization :

  • Solubility : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Hydrochloride salts typically show 2–3× higher aqueous solubility .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) reveal hygroscopicity trends (e.g., sodium salts > potassium salts) .
    • Bioactivity : Compare IC₅₀ values in cell assays. Sodium salts may enhance membrane permeability due to improved solubility .

Q. What analytical methods resolve contradictions in mass spectrometry (MS) data?

  • High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₇H₁₈N₈OS₂) with <5 ppm error. Fragmentation patterns should align with thiadiazole (m/z 116) and tetrazole (m/z 146) cleavages .
  • LC-MS/MS : Detect degradation products (e.g., hydrolyzed tetrazole) using gradient elution (5–95% acetonitrile in 20 minutes) .
  • Contradiction Example : If [M+H]⁺ peaks deviate, check for isotopic interference (e.g., sulfur-34) or adduct formation (e.g., Na⁺/K⁺) .

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